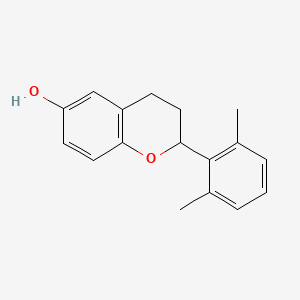
2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with a hydroxyl group at the 6th position and a 2,6-dimethylphenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2,6-dimethylphenyl)acetophenone with salicylaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-one.
Reduction: Formation of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromane.
Substitution: Formation of halogenated derivatives like 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-yl chloride.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-one
- 2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromane
- 2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-yl chloride
Uniqueness
2-(2,6-Dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol is unique due to the presence of both a hydroxyl group and a 2,6-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O2/c1-11-4-3-5-12(2)17(11)16-8-6-13-10-14(18)7-9-15(13)19-16/h3-5,7,9-10,16,18H,6,8H2,1-2H3 |
Clé InChI |
KMBWXNNIYGKGOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2CCC3=C(O2)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


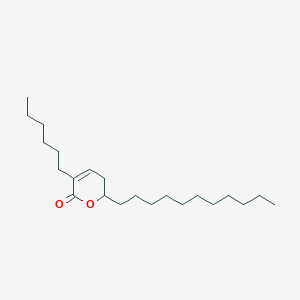

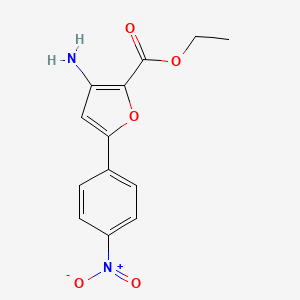

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

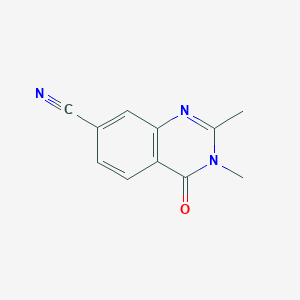
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
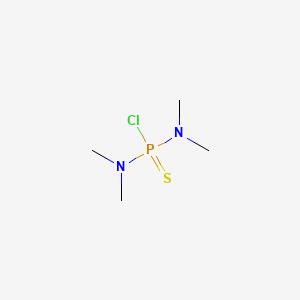
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
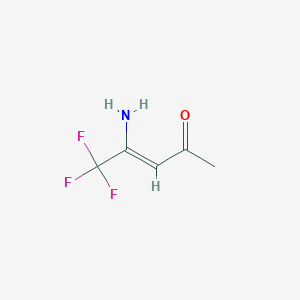
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
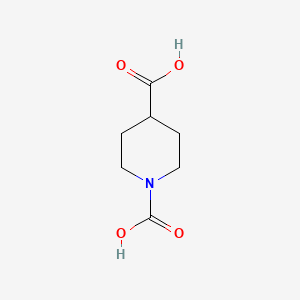
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
